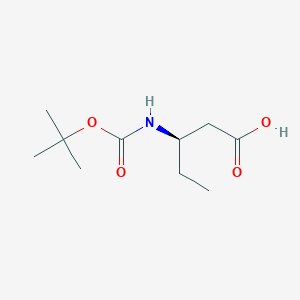

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid

Description

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-7(6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCHFHWEJSMOJW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183990-60-5 | |

| Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Temperature and Solvent Effects

Optimal reaction temperatures vary by method:

-

Asymmetric alkylation : −78°C in THF to minimize side reactions.

-

Enzymatic resolution : 37°C in phosphate buffer (pH 7.4) for maximal enzyme activity.

Polar aprotic solvents (THF, DMF) enhance nucleophilicity in Boc protection steps, while halogenated solvents (CH₂Cl₂) improve NBS solubility during bromination.

Catalytic Systems

-

Chiral catalysts : Binaphthyl-derived phosphoric acids (10 mol%) achieve 94% ee in asymmetric Mannich reactions.

-

Bases : Et₃N or DMAP for Boc activation; K₂CO₃ for pH control in aqueous steps.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with hexane/EtOAc (4:1) effectively separates diastereomers. Preparative HPLC using Chiralpak IA columns resolves enantiomers with >99% purity.

Spectroscopic Validation

-

¹H NMR : Boc tert-butyl protons resonate at δ 1.44 ppm (singlet).

-

IR : Stretching frequencies at 1680 cm⁻¹ (C=O, Boc) and 1725 cm⁻¹ (carboxylic acid).

Stereochemical Control Mechanisms

Dynamic Kinetic Resolution

Combining CAL-B with racemization catalysts (e.g., Shvo’s catalyst) enables dynamic kinetic resolution, achieving 85% yield and 99% ee. The catalyst racemizes the substrate in situ, allowing full conversion of the racemate into the (R)-enantiomer.

Curtin-Hammett Principle in Decarboxylation

The patent method leverages the Curtin-Hammett principle during decarboxylation: the transition state for (R)-isomer formation is lower in energy due to reduced steric clash between the Boc group and the pentanoic acid chain.

Industrial-Scale Production Data

| Parameter | Asymmetric Synthesis | Enzymatic Resolution | Halogenation-Decarboxylation |

|---|---|---|---|

| Yield (%) | 78 | 50 | 65 |

| ee (%) | 98 | 99 | 92 |

| Reaction Time (h) | 24 | 48 | 12 |

| Solvent Consumption (L/kg) | 120 | 80 | 60 |

| Catalyst Cost ($/kg) | 320 | 150 | 90 |

Data synthesized from EP1097919A2 and complementary studies.

Challenges and Mitigation Strategies

Racemization During Boc Deprotection

Acidic conditions (e.g., TFA) can protonate the α-carbon, leading to partial racemization. Mitigation includes:

Scalability of Enzymatic Methods

Immobilizing CAL-B on Eupergit C enhances reusability (up to 15 cycles) and reduces biocatalyst costs by 70%.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)pentanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution: The amino group can participate in nucleophilic substitution reactions.

Coupling: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various electrophiles in the presence of a base.

Coupling: Carbodiimides such as EDC or DCC in the presence of a coupling reagent like HOBt or HOAt.

Major Products Formed

Deprotection: ®-3-aminopentanoic acid.

Substitution: Substituted amino acid derivatives.

Coupling: Peptides and peptide derivatives.

Scientific Research Applications

Peptide Synthesis

Boc-3-amino-pentanoic acid serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group is widely used for the protection of amine functionalities during synthetic procedures. Its application in solid-phase peptide synthesis (SPPS) allows for the selective deprotection of amines under mild conditions, facilitating the formation of complex peptides.

| Feature | Description |

|---|---|

| Protection Strategy | Boc protection allows selective deprotection |

| Application | Used in SPPS for synthesizing peptides |

| Advantages | Mild deprotection conditions, high yield |

Drug Development

Research indicates that derivatives of Boc-3-amino-pentanoic acid exhibit potential as inhibitors of certain enzymes involved in metabolic pathways. For instance, studies have shown that analogs can inhibit gamma-aminobutyric acid transaminase (GABA-T), which is relevant in the treatment of neurological disorders.

Enzyme Inhibition Studies

Case studies have highlighted the role of Boc-3-amino-pentanoic acid derivatives in enzyme inhibition. For example, a study published in the Journal of Organic Chemistry discusses the synthesis and evaluation of various Boc-protected amino acids as GABA-T inhibitors, suggesting their utility in pharmacological applications targeting neurotransmitter metabolism.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships using Boc-3-amino-pentanoic acid has led to the identification of new lead compounds for drug discovery. Variations in the side chains and functional groups attached to the core structure have been systematically studied to enhance biological activity and selectivity.

| Compound Variation | Biological Activity |

|---|---|

| Side Chain Modifications | Improved GABA-T inhibition |

| Functional Group Changes | Enhanced solubility and bioavailability |

Mechanism of Action

The primary function of ®-3-((tert-Butoxycarbonyl)amino)pentanoic acid is to serve as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Substituent Variations at Position 5

Modifications at the C5 position of the pentanoic acid backbone significantly alter physicochemical and biological properties.

Key Observations :

Pharmacological Activity of Baclofen Homologs

- (R)-5-Amino-3-(4-chlorophenyl)pentanoic acid (Compound 11): IC₅₀: 7.4 µM (GABAB binding) vs. 0.14 µM for baclofen. Reduced potency due to extended carbon chain and stereochemistry .

- (S)-Enantiomer (Compound 12) : Inactive at GABAB receptors, highlighting enantioselectivity .

These findings underscore the impact of chain length and chirality on receptor affinity.

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid (Boc-Lys), a derivative of lysine, is an important compound in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to facilitate further reactions without affecting the amino functionality. The compound can be synthesized from racemic 3-amino-4-phenylbutanoic acid through various methods, including crystallization and chromatography techniques to achieve high enantiomeric purity .

2.1 Enzyme Inhibition and Modulation

Research indicates that this compound exhibits significant biological activity through modulation of enzyme pathways. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing processes like protein synthesis and degradation .

2.2 Interaction with Cellular Pathways

The compound has been linked to the activation of specific signaling pathways that are critical in cancer biology. For example, it may enhance the activity of SHP1, a protein tyrosine phosphatase that plays a role in inhibiting cancer cell proliferation by dephosphorylating key signaling molecules such as STAT3 and ERK . This mechanism suggests its potential as an anti-tumor agent.

3.1 Antitumor Activity

Studies have demonstrated that derivatives of this compound exhibit potent anti-tumor effects. For instance, certain analogs have shown IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects . The activation of SHP1 by these compounds contributes to reduced cell viability in cancer models.

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| Boc-Lys | 1.65 | Leukemia |

| Boc-Lys | 5.51 | Lung Cancer |

3.2 Anti-inflammatory Effects

In addition to its anti-cancer properties, this compound has been implicated in anti-inflammatory responses. It modulates immune cell activity and cytokine production, which may be beneficial in treating inflammatory diseases .

4.1 Case Study: SHP1 Activation

A recent study explored the effects of Boc-Lys on SHP1 activation in hepatocellular carcinoma cells. The findings indicated that treatment with Boc-Lys led to significant downregulation of STAT3 phosphorylation, resulting in decreased cell proliferation and enhanced apoptosis .

4.2 Clinical Applications

Given its dual role in cancer inhibition and inflammation reduction, this compound is being investigated for potential applications in combination therapies for cancer treatment as well as for conditions characterized by chronic inflammation.

5. Conclusion

This compound is a compound with promising biological activity, particularly in oncology and immunology. Its ability to modulate critical signaling pathways positions it as a potential candidate for therapeutic development against various diseases, including cancer and inflammatory disorders.

Q & A

Q. What are the standard synthetic routes for (R)-3-((tert-Butoxycarbonyl)amino)pentanoic acid, and how can enantiomeric purity be ensured?

Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling and deprotection steps. For example, analogous compounds like (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid are synthesized using N-Boc-β-alanine and DCC/DMAP-mediated esterification, with benzyl group deprotection via palladium catalysis . To ensure enantiomeric purity, chiral starting materials (e.g., (R)- or (S)-configured precursors) are employed, and intermediates are validated using chiral HPLC (e.g., >99% enantiomeric excess achieved in baclofen homologues) .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR : Confirms Boc protection (distinct tert-butyl signals at ~1.4 ppm) and stereochemistry.

- HPLC/MS : Validates molecular weight and purity. For chiral analysis, columns like Chiralpak® IA/IB separate enantiomers (e.g., resolution of (R)- and (S)-baclofen derivatives) .

- IR Spectroscopy : Identifies carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

Q. How should researchers handle and store this compound to maintain stability?

Answer:

- Storage : Under inert gas (argon/nitrogen) at –20°C to prevent Boc group hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy. Avoid prolonged exposure to moisture or acidic/basic conditions .

Advanced Research Questions

Q. How can enantiomer-specific pharmacological activities of this compound be evaluated?

Answer:

- Receptor Binding Assays : Test affinity for targets (e.g., GABA receptors) using radiolabeled ligands. For example, (R)-baclofen homologues show 50x higher GABAB activity than (S)-forms .

- In Vivo Models : Assess efficacy in rodent models (e.g., α-Fas-induced liver injury) with dose–response curves (ED50 values as low as 0.04 mg/kg for caspase inhibitors) .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

- Reproducibility Checks : Validate synthesis protocols (e.g., Boc deprotection efficiency via TLC) .

- Context-Specific Assays : Control for variables like cell type (e.g., GABAB effects differ in ileum vs. neuronal tissues) .

- Meta-Analysis : Compare enantiomer-specific datasets (e.g., (R)-forms may show unexpected non-receptor-mediated effects) .

Q. How can computational tools guide the retrosynthesis of derivatives?

Answer:

Q. What advanced analytical techniques quantify degradation products under varying conditions?

Answer:

- Stability Studies : Use LC-UV/MS to monitor hydrolysis (e.g., Boc cleavage at pH < 3 or > 8).

- Forced Degradation : Expose to heat/light and identify byproducts via high-resolution MS .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.